molecular formula C10H8Cl3N3O2S B12116145 4-((4-chloropyriMidin-2-yl)aMino)benzene-1-sulfonyl chloride hydrochloride

4-((4-chloropyriMidin-2-yl)aMino)benzene-1-sulfonyl chloride hydrochloride

Cat. No.: B12116145
M. Wt: 340.6 g/mol
InChI Key: BEAOPWMTQAZMQR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-((4-chloropyriMidin-2-yl)aMino)benzene-1-sulfonyl chloride hydrochloride involves several steps. One common method includes the reaction of 4-chloropyrimidine-2-amine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of 4-((4-chloropyriMidin-2-yl)aMino)benzene-1-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophilic residues in proteins, leading to the formation of covalent bonds. This reactivity makes it useful in the study of enzyme inhibition and protein modification . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8Cl3N3O2S

Molecular Weight

340.6 g/mol

IUPAC Name

4-[(4-chloropyrimidin-2-yl)amino]benzenesulfonyl chloride;hydrochloride

InChI

InChI=1S/C10H7Cl2N3O2S.ClH/c11-9-5-6-13-10(15-9)14-7-1-3-8(4-2-7)18(12,16)17;/h1-6H,(H,13,14,15);1H

InChI Key

BEAOPWMTQAZMQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=CC(=N2)Cl)S(=O)(=O)Cl.Cl

Origin of Product

United States

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